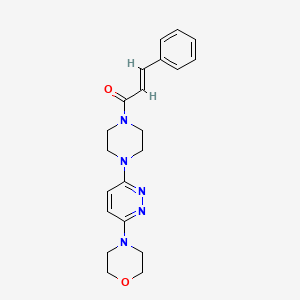

(E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h1-9H,10-17H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGLYOPMKKGRFL-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-morpholinopyridazine and piperazine derivatives. These intermediates are then coupled through a series of reactions, including condensation and cyclization, to form the final product. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses, such as in the treatment of certain diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of (E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogous molecules:

Heterocyclic Core Modifications

Substituent Effects

- Morpholine vs. Furan Carbonyl () : The morpholine group in the target compound provides hydrogen-bonding capability, whereas the furan carbonyl in ’s compound introduces a conjugated system that may enhance UV absorption or metal chelation .

- Fluorine Substitution (): Fluorinated analogs (e.g., 4-fluorophenyl in ) exhibit increased lipophilicity and metabolic stability compared to the non-fluorinated phenyl group in the target compound .

Enone vs. Enol Tautomerism

The enol structure in ’s compound contrasts with the enone in the target molecule. Enols may participate in keto-enol tautomerism, influencing reactivity and interaction with biological nucleophiles .

Implications for Drug Design

Structural variations among these compounds highlight the importance of:

Heterocycle Selection : Pyridazine offers a balance of aromaticity and polarity, while larger cores (e.g., phthalazine) may sterically hinder target binding.

Substituent Optimization : Electron-donating groups (e.g., methoxy in 3FP) enhance electron density, whereas electron-withdrawing groups (e.g., fluorine in ) improve stability .

Functional Group Tuning: The enone moiety’s electrophilicity may facilitate covalent interactions with biological nucleophiles, unlike the enol form’s tautomeric behavior .

Biologische Aktivität

(E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, also known as a morpholinopyridazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of (E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is with a molecular weight of 369.4 g/mol. The compound features a piperazine ring substituted with a morpholinopyridazine moiety, contributing significantly to its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N5O3 |

| Molecular Weight | 369.4 g/mol |

| Structure | Structure |

Research indicates that (E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one may interact with various neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating psychiatric disorders such as schizophrenia and depression. Additionally, the compound has been studied for its enzyme inhibition capabilities, which could lead to novel therapeutic approaches.

Antifungal Activity

A study highlighted the antifungal properties of compounds similar to (E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one. The synthesized derivatives demonstrated significant activity against Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Inhibition Studies

The compound's ability to inhibit ergosterol synthesis in fungi was evaluated, revealing that it significantly reduced ergosterol levels, a crucial component of fungal cell membranes. This mechanism is akin to that of azole antifungals, which target the CYP51 enzyme involved in ergosterol biosynthesis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antifungal Efficacy :

- Pharmacokinetic Properties :

-

Neurotransmitter Interaction :

- Study : Investigation of receptor binding affinity.

- Findings : The compound showed significant interaction with dopamine and serotonin receptors, indicating potential applications in neuropharmacology.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one?

Answer:

The synthesis typically involves multi-step reactions, including:

- Core formation : Construction of the pyridazine ring via cyclization reactions under controlled temperatures (e.g., 60–80°C) .

- Piperazine coupling : Introduction of the piperazine moiety using nucleophilic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts .

- Chalcone formation : The (E)-configured α,β-unsaturated ketone is synthesized via Claisen-Schmidt condensation, optimized with base catalysts (e.g., NaOH) in ethanol or THF .

Purification : Final steps involve recrystallization (using DCM/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Essential for verifying proton environments (e.g., vinyl proton at δ 7.2–7.5 ppm) and carbon backbone .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~470 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the enone system .

Basic: How does the solubility profile of this compound impact its utility in biological assays?

Answer:

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). This necessitates:

- Stock solutions : Prepared in DMSO (10 mM) for in vitro assays, with ≤0.1% DMSO in final concentrations to avoid cytotoxicity .

- Formulation challenges : Poor aqueous solubility may limit bioavailability in in vivo studies, requiring nanoemulsion or liposomal encapsulation strategies .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound's pharmacological activity?

Answer:

- Substituent variation : Modify the pyridazine’s morpholine group (e.g., replace with piperidine or imidazole) to assess target binding affinity .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .

- Biological evaluation : Test analogs in enzyme inhibition assays (e.g., IC50 determination) and cell-based viability assays (e.g., MTT) to correlate structural changes with activity .

Advanced: What experimental designs are recommended for assessing this compound's pharmacokinetic properties?

Answer:

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

- In vivo PK : Administer intravenously/orally to rodents, with serial blood sampling for LC-MS/MS analysis of plasma half-life, Cmax, and AUC .

Advanced: How can computational modeling guide the optimization of this compound's selectivity for a target receptor?

Answer:

- Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., GPCRs) to identify non-specific interactions .

- Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modification to predict selectivity improvements .

- Pharmacophore exclusion : Design bulkier substituents (e.g., tert-butyl) to sterically block off-target binding .

Advanced: What strategies resolve discrepancies in biological activity data across assay conditions?

Answer:

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .

- Buffer optimization : Test varying pH (6.5–7.5) and ionic strength to mimic physiological conditions .

- Data normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-assay variability .

Advanced: How can metabolomic studies elucidate the compound's mechanism of action (MoA)?

Answer:

- Untargeted metabolomics : Treat cell lines (e.g., HEK293) and analyze metabolite shifts via LC-HRMS, identifying pathways (e.g., glycolysis, apoptosis) .

- Isotope tracing : Use ¹³C-glucose to track metabolic flux changes induced by the compound .

- Network analysis : Integrate metabolomic data with STRING or KEGG databases to map MoA-related protein networks .

Advanced: What are the key considerations for scaling up synthesis without compromising purity?

Answer:

- Catalyst optimization : Replace Pd(OAc)₂ with immobilized catalysts to enhance recyclability and reduce metal leaching .

- Flow chemistry : Implement continuous flow reactors for precise temperature control and improved mixing during condensation steps .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Advanced: How can crystallographic data inform salt or co-crystal formulations to enhance stability?

Answer:

- Salt screening : Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl, succinate) and analyze crystal packing via X-ray to assess stability .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to predict solubility and hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.